N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
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Description
N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C33H34N6O4S and its molecular weight is 610.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization : Quinazoline derivatives are synthesized through reactions involving various starting materials and conditions, leading to compounds with potential biological activities. For instance, the synthesis of novel quinazolin-4(3H)-one derivatives under microwave activation tailored by phase-transfer catalysis demonstrates an efficient and eco-friendly technique for producing bioactive molecules (El-Badry, El-hashash, & Al-Ali, 2020) El-Badry, El-hashash, & Al-Ali, 2020.
Anticancer and Antimicrobial Activity : Quinazoline derivatives exhibit promising anticancer and antimicrobial properties. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed significant antioxidant and anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020) Tumosiene˙etal.,2020Tumosienė et al., 2020Tumosiene˙etal.,2020.
Corrosion Inhibition : Quinazoline derivatives also serve as effective corrosion inhibitors. A study demonstrated that piperazine-substituted quinazolin-4(3H)-one derivatives significantly inhibit corrosion of mild steel in HCl, providing insights into new inhibitor platforms for corrosion prevention (Chen et al., 2021) Chenetal.,2021.
Structural Studies and Synthetic Pathways : Research includes structural analysis and synthetic pathways for creating complex quinazoline derivatives. For example, the synthesis and single crystal X-ray structure determination of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide provided valuable information on the molecular arrangement and potential applications of such compounds (Rimaz et al., 2009) Rimazetal.,2009.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O4S/c1-3-28(31(41)34-22-10-9-13-24(20-22)43-2)44-33-36-26-15-8-7-14-25(26)30-35-27(32(42)39(30)33)21-29(40)38-18-16-37(17-19-38)23-11-5-4-6-12-23/h4-15,20,27-28H,3,16-19,21H2,1-2H3,(H,34,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGGTOHBUUVFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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